6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one
CAS No.: 919292-86-7
Cat. No.: VC16922246
Molecular Formula: C15H12BrFN2O
Molecular Weight: 335.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919292-86-7 |
|---|---|
| Molecular Formula | C15H12BrFN2O |
| Molecular Weight | 335.17 g/mol |
| IUPAC Name | 6-(2-amino-1-fluoroethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
| Standard InChI | InChI=1S/C15H12BrFN2O/c16-9-1-2-10-11(13(17)7-18)5-8-3-4-19-15(20)14(8)12(10)6-9/h1-6,13H,7,18H2,(H,19,20) |
| Standard InChI Key | OGTYWBGLJXCRJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)C(CN)F |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one is formally designated by the IUPAC name 6-(2-amino-1-fluoroethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one . Its CAS registry number is 919292-86-7, with additional identifiers including PubChem CID 15983020, DSSTox ID DTXSID30580744, and Wikidata entry Q82471674 . The SMILES string C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)C(CN)F and InChI key OGTYWBGLJXCRJC-UHFFFAOYSA-N provide unambiguous representations of its structure .
Molecular Composition
The molecular formula C15H12BrFN2O corresponds to a molar mass of 335.17 g/mol . Key structural elements include:
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A benzo[h]isoquinolin-1-one backbone with a bromine substituent at position 9.
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A 2-amino-1-fluoroethyl group at position 6, introducing both basic and fluorophilic characteristics.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 335.17 g/mol | |
| XLogP3-AA | 3.2 (Estimated) | |
| Hydrogen Bond Donors | 2 (NH2, NH) | |
| Hydrogen Bond Acceptors | 4 (O, F, 2×N) | |
| Rotatable Bonds | 4 |
Synthesis and Derivative Chemistry
Synthetic Routes
While no direct synthesis protocols for this compound are disclosed in public literature, analogous benzoisoquinolinones are typically prepared via:
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Friedel-Crafts acylation to construct the isoquinolinone core .
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Nucleophilic substitution to introduce the 2-amino-1-fluoroethyl side chain, potentially employing fluoroethylamine precursors under Mitsunobu conditions .
Patent EP1869025B1 describes related piperazine-substituted benzoheterocycles synthesized via Ullmann coupling, suggesting possible adaptations for introducing the ethylamine moiety .
Structural Analogues
Key derivatives include:
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9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one (CAS 919292-63-0), where the primary amine is replaced by a dimethylamino group .
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6-Bromo-2H-isoquinolin-1-one (CAS 82827-09-6), a simpler congener lacking the fluoroethylamine chain .
Table 2: Comparative Properties of Analogues
| Compound | Molecular Formula | Molar Mass (g/mol) | LogP |
|---|---|---|---|
| Target Compound | C15H12BrFN2O | 335.17 | 3.2 |
| 9-Bromo-6-[2-(dimethylamino)ethyl]... | C17H17BrN2O | 345.20 | 3.8 |
| 6-Bromo-2H-isoquinolin-1-one | C9H6BrNO | 224.05 | 2.1 |
Physicochemical Properties
Thermodynamic Parameters
Experimental data remain limited, but computational predictions suggest:
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Water Solubility: <1 mg/L (estimated via LogP)
Spectroscopic Characteristics
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